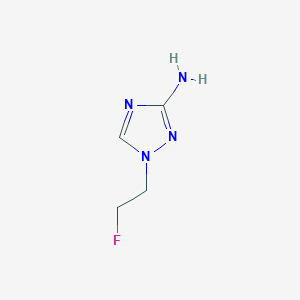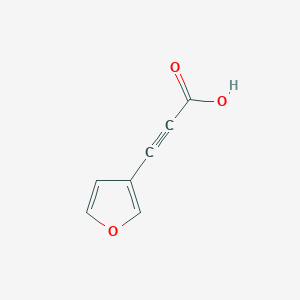
3-(Furan-3-yl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4O3 It is characterized by a furan ring attached to a propynoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan and propargyl bromide.
Reaction Conditions: The furan undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(Furan-3-yl)prop-2-yn-1-ol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent like Jones reagent (chromic acid in acetone) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-3-yl)prop-2-ynoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the propynoic acid moiety.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Furan-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(Furan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets through its reactive functional groups. The furan ring can participate in electrophilic aromatic substitution reactions, while the propynoic acid moiety can undergo nucleophilic addition reactions. These interactions can lead to the formation of various biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)prop-2-ynoic acid: Similar structure but with the furan ring attached at a different position.
3-(Thiophen-3-yl)prop-2-ynoic acid: Contains a thiophene ring instead of a furan ring.
3-(Pyridin-3-yl)prop-2-ynoic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-(Furan-3-yl)prop-2-ynoic acid is unique due to the specific positioning of the furan ring, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H4O3 |
|---|---|
Molekulargewicht |
136.10 g/mol |
IUPAC-Name |
3-(furan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H4O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9) |
InChI-Schlüssel |
VKAUDHHUOZHGNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



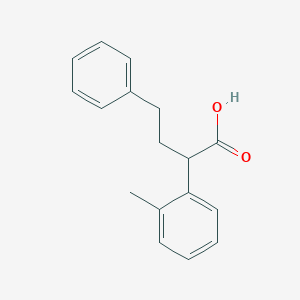
![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)
![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)

![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12308647.png)


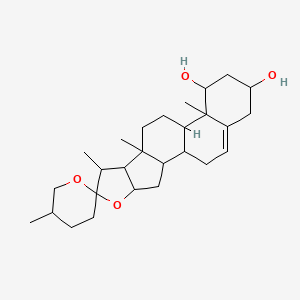
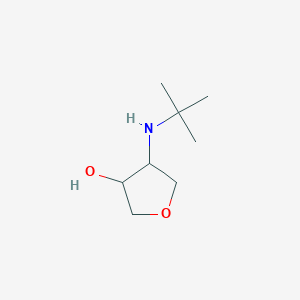
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)


